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Compound of Interest

Compound Name:
Imidazo[2,1-b]thiazole-6-

carboxylic acid

Cat. No.: B1302190 Get Quote

The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic system that has garnered

significant attention in medicinal chemistry due to its diverse and potent biological activities.

This guide provides a comparative analysis of the structure-activity relationships (SAR) of

various imidazo[2,1-b]thiazole derivatives, focusing on their anticancer, antimicrobial, and anti-

inflammatory properties. The information is tailored for researchers, scientists, and drug

development professionals, presenting quantitative data, detailed experimental methodologies,

and visual representations of key biological pathways.

Anticancer Activity
Imidazo[2,1-b]thiazole derivatives have demonstrated significant potential as anticancer agents

by targeting various mechanisms, including microtubule dynamics, kinase inhibition, and

apoptosis induction.

Microtubule-Targeting Agents
A series of imidazo[2,1-b]thiazole-benzimidazole conjugates have been synthesized and

evaluated for their antiproliferative activity against several human cancer cell lines.[1] One of

the most potent compounds in this series, conjugate 6d, displayed significant cytotoxicity

against the A549 human lung cancer cell line with an IC50 value of 1.08 µM.[1] This compound

was found to arrest the cell cycle at the G2/M phase and inhibit tubulin polymerization with an

IC50 value of 1.68 µM.[1] Molecular docking studies suggest that this conjugate occupies the

colchicine binding site on tubulin.[1]
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Table 1: Antiproliferative Activity of Imidazo[2,1-b]thiazole-Benzimidazole Conjugates[1]

Compound Cell Line IC50 (µM)

6d A549 (Lung) 1.08

6d HeLa (Cervical) -

6d MCF-7 (Breast) -

6d DU-145 (Prostate) -

Kinase Inhibitors
Imidazo[2,1-b]thiazole derivatives have been investigated as inhibitors of various kinases

implicated in cancer progression, such as EGFR, B-RAF, and Focal Adhesion Kinase (FAK).[2]

[3]

One study reported a 2,3-dihydroimidazo[2,1-b]thiazole derivative as a potent EGFR kinase

inhibitor with IC50 values of 35.5 nM and 66 nM against the wild-type and T790M mutant forms

of the enzyme, respectively.[2] Another series of imidazothiazole–thiazolidinone hybrids also

showed EGFR inhibitory activity, with the presence of a bromine atom at the para position of

the phenyl ring being crucial for potent inhibition (IC50 = 18.35 µM).[2]

Furthermore, novel imidazo[2,1-b]thiazole derivatives have been identified as potential Focal

Adhesion Kinase (FAK) inhibitors.[4] Derivatives carrying a 3-oxo-1-thia-4-azaspiro[4.5]decane

moiety exhibited significant cytotoxic effects on the glioma C6 cancer cell line.[4]

Table 2: Kinase Inhibitory Activity of Imidazo[2,1-b]thiazole Derivatives
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Compound
Class

Target Kinase
Key Structural
Features

IC50 Reference

2,3-

dihydroimidazo[2

,1-b]thiazoles

EGFR (wild-type)

Amide moiety

with a benzyl

group

35.5 nM [2]

2,3-

dihydroimidazo[2

,1-b]thiazoles

EGFR (T790M

mutant)

Amide moiety

with a benzyl

group

66 nM [2]

Imidazothiazole–

thiazolidinone

hybrids

EGFR

Para-bromo-

phenyl on

thiazolidinone

18.35 µM [2]

Imidazo[2,1-

b]thiazoles
B-RAF (V600E)

Phenyl sulfonyl

group
23.1 ± 1.2 nM [3]

Imidazo[2,1-

b]thiazole-based

aryl hydrazones

- -
1.12 µM (MDA-

MB-231)
[5]

Figure 1. Targeted signaling pathways of Imidazo[2,1-b]thiazole kinase inhibitors.

Antimicrobial Activity
Imidazo[2,1-b]thiazole derivatives have shown a broad spectrum of antimicrobial activity

against bacteria and fungi.

Antitubercular Activity
Several studies have highlighted the potential of imidazo[2,1-b]thiazoles as antitubercular

agents. A series of 36 new imidazo[2,1-b]thiazoles were synthesized, with compounds 4a1,

4a2, 4b3, 4b4, 4d5, and 4e4 displaying a minimum inhibitory concentration (MIC) of 1.6 µg/mL

against Mycobacterium tuberculosis H37Rv.[6] Molecular docking studies suggested that these

compounds may target enzymes like pantothenate synthetase and enoyl-acyl carrier protein

reductase (InhA).[6] Another study on 2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide

derivatives reported compounds with MICs as low as 1.6 µg/mL against the same strain.[7]
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Table 3: Antitubercular Activity of Imidazo[2,1-b]thiazole Derivatives

Compound
Series

Target
Organism

Key Structural
Features

MIC (µg/mL) Reference

Imidazo[2,1-

b]thiazoles (4a1,

4a2, etc.)

M. tuberculosis

H37Rv

Varied

substitutions
1.6 [6]

2-

(Aryl)benzo[d]imi

dazo[2,1-

b]thiazole-7-

sulfonamides

M. tuberculosis

H37Rv

Sulfonamide

moiety
1.6 [7]

Imidazo-[2,1-b]-

thiazole

carboxamides

M. tuberculosis

H37Ra

Carboxamide

and

piperazine/triazol

e

IC50: 2.03 - 2.32

µM
[8]

Antibacterial and Antifungal Activity
A novel series of phenyl-substituted imidazo[2,1-b][9][10][11]thiadiazole derivatives exhibited

remarkable antimicrobial activities.[12] The most promising compound showed an MIC value of

0.03 µg/mL against both Staphylococcus aureus and Bacillus subtilis, which is significantly

more potent than the positive control, chloramphenicol.[12] Structure-activity relationship

studies indicated that a hydrophobic keto aryl ring without electron-withdrawing substituents at

the para position enhances activity.[12]

Some imidazo[2,1-b]thiazole derivatives also displayed good antifungal activity, with MICs of 25

µg/mL against fungal strains.[6]

Table 4: General Antimicrobial Activity of Imidazo[2,1-b]thiazole Derivatives
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Compound Series Target Organism MIC Reference

Phenyl substituted

imidazo[2,1-b][9][10]

[11]thiadiazoles

S. aureus, B. subtilis 0.03 µg/mL [12]

Imidazo[2,1-

b]thiazoles
Fungal strains 25 µg/mL [6]

2-

(Aryl)benzo[d]imidazo[

2,1-b]thiazole-7-

sulfonamides

S. aureus, B. subtilis 6.25 µg/mL [7]

Anti-inflammatory Activity
A series of imidazo[2,1-b]thiazole analogs bearing a methyl sulfonyl COX-2 pharmacophore

were synthesized and evaluated as selective COX-2 inhibitors.[9] All synthesized compounds

were potent and selective inhibitors of the COX-2 isoenzyme, with IC50 values in the range of

0.08-0.16 µM.[9][11] The most potent compound, 6a (N,N-dimethyl-1-(6-(4-

(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine), had a COX-2 IC50 of 0.08 µM

and a selectivity index greater than 1250.[9][11] The SAR study indicated that the type and size

of the amine substituent at the C-5 position of the imidazo[2,1-b]thiazole ring affected both the

potency and selectivity of COX-2 inhibition.[9][11]

Table 5: COX-2 Inhibitory Activity of Imidazo[2,1-b]thiazole Derivatives[9][11]
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Compound COX-1 IC50 (µM) COX-2 IC50 (µM)
Selectivity Index
(COX-1/COX-2)

6a >100 0.08 >1250

6b >100 0.11 >909

6c >100 0.12 >833

6d >100 0.14 >714

6e >100 0.16 >625

6f >100 0.13 >769

6g >100 0.15 >667

Celecoxib 15 0.06 250

Experimental Protocols
Synthesis of Imidazo[2,1-b]thiazole Derivatives
A general synthetic route to 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole derivatives

starts from thioanisole.[9] The key steps involve a Friedel-Crafts acylation, oxidation of the

sulfide to a sulfone, bromination of the acetophenone, and finally, condensation with 2-

aminothiazole to form the imidazo[2,1-b]thiazole core.

Figure 2. General workflow for the synthesis of Imidazo[2,1-b]thiazole derivatives.

In Vitro Antiproliferative Assay (MTT Assay)
The antiproliferative activity of the synthesized compounds is typically evaluated using the 3-

(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³

cells/well) and allowed to attach overnight.

Compound Treatment: The cells are then treated with various concentrations of the test

compounds for a specified period (e.g., 48 or 72 hours).
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MTT Addition: After the incubation period, MTT solution (e.g., 20 µL of 5 mg/mL solution) is

added to each well, and the plates are incubated for another 3-4 hours at 37°C.

Formazan Solubilization: The resulting formazan crystals are dissolved by adding a

solubilizing agent, such as dimethyl sulfoxide (DMSO).

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570

nm) using a microplate reader.

IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell

growth (IC50) is calculated from the dose-response curves.

In Vitro Tubulin Polymerization Assay
The inhibitory effect on tubulin polymerization is assessed using a commercially available

tubulin polymerization assay kit.

Reaction Mixture: A reaction mixture containing tubulin, GTP, and a fluorescence reporter is

prepared.

Compound Addition: The test compounds at various concentrations are added to the reaction

mixture.

Fluorescence Monitoring: The polymerization of tubulin is monitored by measuring the

increase in fluorescence over time at 37°C using a fluorescence spectrophotometer.

IC50 Determination: The IC50 value is determined as the concentration of the compound

that inhibits tubulin polymerization by 50%.

Antimicrobial Susceptibility Testing (Broth
Microdilution)
The minimum inhibitory concentration (MIC) of the compounds against various microbial strains

is determined using the broth microdilution method.

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a

suitable broth medium.
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Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well

microtiter plate.

Inoculation: Each well is inoculated with the prepared microbial suspension.

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours

for bacteria).

MIC Determination: The MIC is defined as the lowest concentration of the compound that

completely inhibits the visible growth of the microorganism.

This guide provides a snapshot of the extensive research on the structure-activity relationships

of imidazo[2,1-b]thiazole derivatives. The presented data and methodologies offer a valuable

resource for the rational design and development of novel therapeutic agents based on this

versatile scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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